2-methoxy-N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Overview
Description
The compound “2-methoxy-N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including two methoxy groups, a triazolo[4,3-b]pyridazine ring, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-donating methoxy groups and the electron-withdrawing amide group could have significant effects on the electronic distribution within the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the methoxy groups could potentially be replaced by other groups through nucleophilic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It is likely to be a solid at room temperature. The presence of the polar amide group and the nonpolar aromatic rings suggests that it could have both polar and nonpolar characteristics .Safety and Hazards
Mechanism of Action
Target of Action
The compound 2-methoxy-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
Compounds with similar structures have been shown to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, which could lead to various biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been studied using in silico pharmacokinetic and molecular modeling studies , which could provide insights into the ADME properties of this compound.
Result of Action
Compounds with similar structures have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound could have various molecular and cellular effects.
Action Environment
Compounds with similar structures have been used in the construction of stimulus-responsive drug carriers, which can respond to various microenvironmental changes such as ph, glucose, and atp in the organism . This suggests that environmental factors could potentially influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
2-methoxy-N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-17-9-5-3-7-15(17)21-25-24-19-11-12-20(26-27(19)21)31-14-13-23-22(28)16-8-4-6-10-18(16)30-2/h3-12H,13-14H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOBODSTPKLOJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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